GIV3727

Description

Properties

IUPAC Name |

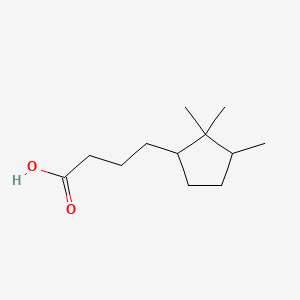

4-(2,2,3-trimethylcyclopentyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-9-7-8-10(12(9,2)3)5-4-6-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFXCRCUENNESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1(C)C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893723 | |

| Record name | 4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet aroma | |

| Record name | cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Very slightly soluble (in ethanol) | |

| Record name | cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.955-0.961 | |

| Record name | cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

957136-80-0 | |

| Record name | 4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,2,3-TRIMETHYLCYCLOPENTYL)BUTANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

GIV3727: A Technical Guide to its Mechanism of Action as a Bitter Taste Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GIV3727 is a small molecule identified as the first potent and selective antagonist of human bitter taste receptors (hTAS2Rs), with demonstrated efficacy in reducing the bitter taste of certain compounds in vivo.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular targets, pharmacological properties, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and professionals in drug development and food science seeking a comprehensive understanding of this important tool for modulating bitter taste perception.

Core Mechanism of Action

This compound functions as an orthosteric, insurmountable antagonist of a subset of human bitter taste receptors.[1][2][3] Its primary mechanism involves binding to the same site as bitter agonists on the receptor, thereby preventing receptor activation and downstream signaling.[1][2] The "insurmountable" nature of its antagonism indicates that its inhibitory effect cannot be overcome by increasing the concentration of the agonist.[1]

Molecular Target Profile

Initially discovered as a potent antagonist of hTAS2R31, this compound has been shown to inhibit a total of six distinct hTAS2R subtypes.[1][3][4] This promiscuity suggests that while this compound is selective for a subset of bitter taste receptors, it can interact with multiple receptors, a characteristic that may be shared by other bitter receptor antagonists.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on various hTAS2Rs.

Table 1: Inhibition of Human Bitter Taste Receptors (hTAS2Rs) by 25 µM this compound

| hTAS2R Subtype | Agonist Used | Agonist Concentration | % Inhibition by this compound |

| hTAS2R4 | Quinine | EC90 | Significant Inhibition |

| hTAS2R7 | Quinine | EC90 | Significant Inhibition |

| hTAS2R31 | Saccharin (B28170), Acesulfame (B1210027) K | EC90 | Robust Inhibition |

| hTAS2R40 | Quinine | EC90 | Significant Inhibition |

| hTAS2R43 | Saccharin, Acesulfame K | EC90 | Significant Inhibition |

| hTAS2R49 | Quinine | EC90 | Significant Inhibition |

| Other 12 tested hTAS2Rs | Various | EC90 (where possible) | No significant inhibition |

Data extracted from Slack et al., 2010. The paper notes that for four of the tested receptors, an EC90 concentration of the agonist could not be achieved.[1]

Table 2: Effect of this compound on hTAS2R31 Activation by Various Agonists

| Agonist | This compound Concentration (µM) | Effect on Agonist Dose-Response Curve |

| Acesulfame K | 6, 12, 25 | Progressive decrease in maximal response |

| Sodium Saccharin | 6, 12, 25 | Progressive decrease in maximal response |

| Aristolochic Acid | 6, 12, 25 | Progressive decrease in maximal response |

This table summarizes the insurmountable antagonism, where increasing concentrations of this compound reduce the maximum achievable response of the agonists. Data derived from dose-response curves in Slack et al., 2010.[1]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of this compound in the context of bitter taste signaling and the experimental logic for its identification.

Experimental Protocols

The characterization of this compound involved both in vitro cellular assays and in vivo human sensory trials.

High-Throughput Screening for Antagonist Identification

-

Objective: To identify small molecule inhibitors of the human bitter taste receptor hTAS2R31.

-

Cell Line: A stable HEK293 cell line co-expressing hTAS2R31 and the chimeric G-protein Gα16gust44 was engineered.[1] Gα16gust44 is a promiscuous G-protein that couples to a wide range of GPCRs and robustly activates the phospholipase C pathway, leading to a measurable intracellular calcium release.

-

Assay Principle: The assay is based on measuring changes in intracellular calcium concentration ([Ca²⁺]i) using a calcium-sensitive fluorescent dye. Receptor activation by an agonist leads to an increase in [Ca²⁺]i, which is detected as an increase in fluorescence. An antagonist will inhibit this agonist-induced fluorescence increase.

-

Workflow:

-

Cell Plating: The engineered HEK293 cells were plated into 384-well microplates.

-

Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: this compound (or other test compounds) was added to the wells and incubated.

-

Agonist Stimulation: An EC₉₀ concentration of a known hTAS2R31 agonist (e.g., saccharin or acesulfame K) was added.

-

Signal Detection: Changes in fluorescence were monitored in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: A reduction in the agonist-induced fluorescence signal in the presence of a test compound identified it as a potential antagonist.[1][5]

-

Human Sensory Trials

-

Objective: To determine if this compound can reduce the perceived bitterness of artificial sweeteners in humans.

-

Methodology: A 2-alternative forced choice (2-AFC) paradigm was employed.[1]

-

Protocol:

-

Participants: Human panelists were recruited for the taste trials.

-

Stimuli: Two solutions were presented to the panelists:

-

A control solution containing an artificial sweetener (e.g., acesulfame K).

-

A test solution containing the same concentration of the artificial sweetener plus this compound.

-

-

Task: Panelists were asked to identify which of the two solutions was more bitter.

-

Intensity Rating: Following the choice, panelists rated the perceived bitter intensity of both solutions on an anchored scale.

-

Sweetness Control: To ensure specificity, similar tests were conducted to assess if this compound affected the perception of sweetness.[1]

-

-

Outcome: this compound significantly reduced the perceived bitterness of acesulfame K and saccharin without affecting their sweetness.[1][6]

Conclusion

This compound is a novel and specific antagonist of a subset of human bitter taste receptors, most notably hTAS2R31. Its mechanism as an orthosteric, insurmountable antagonist has been well-characterized through cellular assays and confirmed in human sensory studies. This molecule represents a significant tool for both fundamental research into the mechanisms of taste perception and for practical applications in the food, beverage, and pharmaceutical industries to improve the palatability of products containing bitter components.[1][7]

References

- 1. Modulation of bitter taste perception by a small molecule hTAS2R antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Edible Synthetic Blocks Bitter Taste - AIP.ORG [aip.org]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Artificial sweeteners, without the aftertaste: Scientists find bitter-blocking ingredient | EurekAlert! [eurekalert.org]

GIV-3727: A Technical Guide to a Novel Bitter Taste Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GIV-3727, chemically known as 4-(2,2,3-trimethylcyclopentyl)butanoic acid, is a novel and potent small-molecule antagonist of human bitter taste receptors (TAS2Rs).[1][2] Discovered through high-throughput screening, this compound has emerged as a valuable chemical probe for investigating the roles of TAS2Rs in both gustatory and non-gustatory systems.[1] GIV-3727 effectively inhibits the activation of a range of TAS2Rs, most notably hTAS2R31 and hTAS2R43, which are responsible for the bitter off-taste of artificial sweeteners like saccharin (B28170) and acesulfame (B1210027) K.[1][3] Its ability to specifically modulate bitter taste perception without affecting other taste modalities highlights its potential for applications in the food, beverage, and pharmaceutical industries. This guide provides a comprehensive overview of GIV-3727, including its mechanism of action, pharmacological properties, synthesis, and the experimental protocols used for its characterization.

Chemical Properties and Synthesis

GIV-3727 is a synthetic organic compound with the following properties:

| Property | Value |

| Chemical Name | 4-(2,2,3-trimethylcyclopentyl)butanoic acid |

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.30 g/mol |

| CAS Number | 957136-80-0 |

Synthesis of GIV-3727

The synthesis of GIV-3727 is a three-step process commencing with campholenic aldehyde.

-

Step 1: Wittig Reaction. Campholenic aldehyde undergoes a Wittig reaction with (carbethoxymethylene)triphenylphosphorane (B24862) in methyl tert-butyl ether (MTBE) to yield ethyl 4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoate.

-

Step 2: Hydrogenation. The resulting ester is then hydrogenated using a Palladium on carbon (Pd/C) catalyst. This step saturates the double bond in the cyclopentenyl ring and the butenoate chain, forming ethyl 4-(2,2,3-trimethylcyclopentyl)butanoate.

-

Step 3: Saponification. Finally, the ethyl ester is saponified using aqueous sodium hydroxide (B78521) (NaOH) in tetrahydrofuran (B95107) (THF) to produce the target compound, 4-(2,2,3-trimethylcyclopentyl)butanoic acid (GIV-3727).

Mechanism of Action and Pharmacology

GIV-3727 functions as an orthosteric, insurmountable antagonist of several human bitter taste receptors.[1] This means it likely binds to the same site as the agonist (orthosteric) but its binding is such that even with increasing concentrations of the agonist, the maximal response cannot be restored (insurmountable).

Signaling Pathway of Bitter Taste Transduction and Inhibition by GIV-3727

Bitter taste perception is initiated by the binding of a bitter compound (agonist) to a TAS2R, which is a G protein-coupled receptor (GPCR). This binding activates a heterotrimeric G protein, typically gustducin. The activated Gα subunit, in turn, stimulates phospholipase C-β2 (PLC-β2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), causing cell depolarization and the release of neurotransmitters, which ultimately signal the perception of bitterness to the brain. GIV-3727 acts by blocking the initial step of this cascade – the binding of the agonist to the TAS2R.

Caption: GIV-3727 blocks bitter taste signaling at the receptor level.

Pharmacological Data

GIV-3727 has been shown to inhibit a number of hTAS2Rs. The half-maximal inhibitory concentrations (IC50) for the inhibition of hTAS2R31 activation by two common artificial sweeteners are presented below.

| Agonist | IC50 of GIV-3727 (µM) |

| Acesulfame K | 6.4 ± 2.4 |

| Saccharin | 7.9 ± 6.1 |

Furthermore, GIV-3727 was tested against a panel of 18 of the 25 known hTAS2Rs and was found to significantly inhibit six of them.[1]

| hTAS2R | Agonist Used | Inhibition by 25 µM GIV-3727 |

| hTAS2R4 | Quinine | Yes |

| hTAS2R7 | Quinine | Yes |

| hTAS2R31 | Acesulfame K / Saccharin | Yes |

| hTAS2R40 | Quinine | Yes |

| hTAS2R43 | Acesulfame K / Saccharin | Yes |

| hTAS2R49 | Quinine | Yes |

Experimental Protocols

High-Throughput Screening (HTS) for hTAS2R31 Antagonists

The discovery of GIV-3727 was enabled by a high-throughput screening campaign.[1]

Caption: High-throughput screening workflow for identifying hTAS2R31 antagonists.

Protocol Details:

-

Cell Culture: Human Embryonic Kidney (HEK293T) cells stably expressing hTAS2R31 and a chimeric G protein (Gα16gust45) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Addition: A library of chemical compounds is added to the wells of the cell plate.

-

Agonist Stimulation and Signal Detection: The cell plate is placed in a fluorometric imaging plate reader (FLIPR). An agonist of hTAS2R31 (e.g., acesulfame K or saccharin) is added to the wells, and the fluorescence intensity is measured over time.

-

Data Analysis: The data is analyzed to identify compounds that inhibit the increase in fluorescence caused by the agonist, indicating antagonism of the receptor.

Calcium Imaging Assay for IC50 Determination

To determine the potency of GIV-3727, a calcium imaging assay is performed.

Protocol Details:

-

Cell Preparation: HEK293T cells transiently or stably expressing the hTAS2R of interest are plated and loaded with a calcium-sensitive dye as described for the HTS assay.

-

Compound Preparation: A series of dilutions of GIV-3727 are prepared. A fixed concentration of the hTAS2R agonist is also prepared.

-

Assay Procedure: The cells are first incubated with the different concentrations of GIV-3727. After a short incubation period, the agonist is added, and the change in fluorescence is measured using a FLIPR.

-

Data Analysis: The fluorescence data is normalized and plotted against the concentration of GIV-3727. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Human Sensory Trials

To confirm the in vivo efficacy of GIV-3727, human taste tests were conducted.[1]

Protocol Details:

-

Participants: A panel of trained human subjects is recruited.

-

Solutions: Solutions of an artificial sweetener (e.g., acesulfame K or saccharin) with and without the addition of GIV-3727 are prepared. A control solution (e.g., water) is also included.

-

Procedure: A two-alternative forced-choice (2-AFC) paradigm is employed. Panelists are presented with two samples, one with the sweetener and GIV-3727 and one with the sweetener alone, and are asked to identify the more bitter sample. They also rate the bitterness intensity of each sample on a labeled magnitude scale.

-

Data Analysis: The results from the 2-AFC test are analyzed using a beta-binomial model to determine if the reduction in bitterness is statistically significant. The intensity ratings are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).

Applications and Future Directions

GIV-3727 serves as a critical tool for elucidating the physiological functions of TAS2Rs. Its ability to block bitter taste perception has significant implications for the food and pharmaceutical industries, where it could be used to improve the palatability of products containing bitter components.[4][5] Furthermore, the presence of TAS2Rs in non-gustatory tissues, such as the respiratory and gastrointestinal tracts, suggests that GIV-3727 could be instrumental in exploring the roles of these receptors in diverse physiological processes, including airway protection and metabolic regulation.[1] Future research may focus on the development of even more potent and selective TAS2R antagonists based on the chemical scaffold of GIV-3727.

References

- 1. researchgate.net [researchgate.net]

- 2. Modulation of bitter taste perception by a small molecule hTAS2R antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor Agonism and Antagonism of Dietary Bitter Compounds | Journal of Neuroscience [jneurosci.org]

- 4. mdpi.com [mdpi.com]

- 5. Probenecid Inhibits the Human Bitter Taste Receptor TAS2R16 and Suppresses Bitter Perception of Salicin | PLOS One [journals.plos.org]

GIV3727: A Technical Guide to a Novel Bitter Blocker

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core science behind GIV3727, a small molecule antagonist of human bitter taste receptors (hTAS2Rs). Discovered through high-throughput screening, this compound has demonstrated significant potential in reducing the bitterness of certain compounds, most notably the artificial sweeteners saccharin (B28170) and acesulfame (B1210027) K. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function.

Executive Summary

This compound, with the chemical name 4-(2,2,3-trimethylcyclopentyl)butanoic acid, was identified as a robust inhibitor of the human bitter taste receptor hTAS2R31.[1] Pharmacological studies have characterized it as an orthosteric, insurmountable antagonist.[1][2][3][4] This means it likely binds to the same site as the bitter agonist (orthosteric) but does so in a way that its inhibitory effect cannot be completely overcome by increasing the agonist concentration (insurmountable).[1][5] Beyond its primary target, hTAS2R31, this compound has been shown to inhibit a subset of other hTAS2Rs, demonstrating a degree of promiscuity that is also observed with some bitter agonists.[1][3] Human sensory trials have successfully confirmed its in-vivo efficacy, where it significantly reduces the bitterness of artificial sweeteners without impacting their sweetness.[1][2][6] These characteristics make this compound a valuable tool for both academic research into the function of bitter taste receptors in gustatory and non-gustatory tissues and for commercial applications in the food, beverage, and pharmaceutical industries.[1][6]

Quantitative Data on this compound Efficacy

The inhibitory effects of this compound have been quantified through both in-vitro cell-based assays and in-vivo human sensory panels. The data is summarized below for clear comparison.

In-Vitro Inhibition of hTAS2R31

The potency of this compound was determined by measuring its half-maximal inhibitory concentration (IC50) against the activation of hTAS2R31 by two common artificial sweeteners.

| Agonist (Sweetener) | This compound IC50 (µM) |

| Acesulfame K | 6.4 ± 2.4 |

| Saccharin | 7.9 ± 6.1 |

| Table 1: this compound IC50 values for hTAS2R31 inhibition. Data from Slack et al., 2010.[1] |

Inhibition Profile Across Multiple hTAS2Rs

This compound was tested at a concentration of 25 µM against a panel of 18 of the 25 known hTAS2Rs to determine its selectivity. The results show significant inhibition of six receptors.

| hTAS2R Subtype | Bitter Agonist Tested | % Activation in Presence of 25 µM this compound (Mean ± SEM) | P-value | Inhibition Status |

| hTAS2R31 | 500 µM Saccharin | Not applicable (Primary Target) | <0.001 | Significant |

| hTAS2R43 | 300 µM Aristolochic Acid | Not explicitly quantified in table, but inhibited | <0.001 | Significant |

| hTAS2R4 | 10 mM Colchicine | 45.8 ± 17.4% | 0.0067 | Significant |

| hTAS2R7 | 10 mM Cromolyn | 47.8 ± 17.0% | <0.05 | Significant |

| hTAS2R20 | 30 µM Strychnine | 56.7 ± 11.1% | <0.05 | Significant |

| hTAS2R40 | 30 µM Strychnine | 65.2 ± 11.2% | <0.05 | Significant |

| hTAS2R1 | 30 µM trans-isohumulone | 114.3 ± 6.2% | 0.2268 | Not Significant |

| hTAS2R3 | 3 mM Chloroquine | 76.7 ± 21.5% | 0.2762 | Not Significant |

| hTAS2R5 | 300 µM Phenanthroline | 100.2 ± 56.9% | 0.9954 | Not Significant |

| hTAS2R8 | 100 µM Denatonium | 101.9 ± 12.0% | 0.8804 | Not Significant |

| hTAS2R9 | 3 µM Picrotoxinin | 106.1 ± 20.3% | 0.7788 | Not Significant |

| hTAS2R10 | 100 µM Denatonium | 107.5 ± 11.3% | 0.5401 | Not Significant |

| hTAS2R13 | 100 µM Denatonium | 78.9 ± 14.1% | 0.1989 | Not Significant |

| hTAS2R14 | 1 µM Aristolochic Acid | 94.6 ± 17.5% | 0.7699 | Not Significant |

| hTAS2R16 | 3 mM Salicin | 111.4 ± 11.9% | 0.4447 | Not Significant |

| hTAS2R38 | 300 µM PTC | 102.3 ± 15.6% | 0.8659 | Not Significant |

| hTAS2R39 | 100 µM Denatonium | 115.1 ± 14.3% | 0.3546 | Not Significant |

| hTAS2R46 | 30 µM Strychnine | 110.1 ± 13.9% | 0.5143 | Not Significant |

| Table 2: Specificity of this compound across a panel of human bitter taste receptors. Data from Slack et al., 2010.[1] |

Human Sensory Panel Results

The in-vivo efficacy of this compound was evaluated using a 2-alternative forced-choice (2-AFC) paradigm. Panelists were presented with two solutions, one containing an artificial sweetener and the other containing the sweetener plus this compound, and asked to identify the more bitter sample.

| Sweetener | Concentration of this compound | % of Panelists Choosing this compound Solution as LESS Bitter |

| Acesulfame K | 30 ppm | 95% |

| Saccharin | 30 ppm | Not specified, but similar results reported |

| Table 3: Human sensory panel results for bitterness reduction by this compound. Data from Slack et al., 2010.[1] |

Mechanism of Action

This compound acts as an antagonist at specific hTAS2R family G protein-coupled receptors (GPCRs). The binding of a bitter agonist to a TAS2R activates a signaling cascade through the G-protein gustducin, leading to phospholipase C beta-2 (PLCβ2) activation, inositol (B14025) trisphosphate (IP3) production, and subsequent release of intracellular calcium. This Ca²⁺ signal ultimately triggers neurotransmitter release and the perception of bitterness. This compound blocks this pathway at the receptor level.

Pharmacological analyses indicate this compound is an orthosteric, insurmountable antagonist .[1] Evidence for this comes from cell-based assays where increasing concentrations of this compound caused a rightward shift in the agonist's dose-response curve (suggesting competitive, orthosteric binding) while also depressing the maximum achievable response (the hallmark of insurmountable antagonism).[1]

Furthermore, molecular modeling and site-directed mutagenesis studies have identified two amino acid residues in the seventh transmembrane helix of hTAS2R31 and the closely related hTAS2R43 as being critical for the antagonist activity of this compound.[1] This supports the orthosteric binding hypothesis, as these residues are in proximity to the presumed agonist binding pocket.[1]

Experimental Protocols

The characterization of this compound involved several key experimental procedures, from initial discovery to in-vivo validation.

High-Throughput Screening for hTAS2R31 Antagonists

This compound was identified from a screen of over 17,000 compounds. The workflow for this initial discovery is outlined below.

Methodology:

-

Cell Line Development: A Human Embryonic Kidney (HEK293) cell line was engineered to stably co-express the human bitter taste receptor hTAS2R31 and the chimeric G-protein Gα16gust44. Gα16gust44 is commonly used in heterologous expression systems to couple GPCRs to the phospholipase C pathway, enabling a calcium-based readout.[1]

-

Assay Principle: The assay relies on measuring intracellular calcium changes using a fluorescent indicator dye. In the resting state, intracellular calcium is low. When an agonist (e.g., saccharin) activates hTAS2R31, the G-protein cascade leads to a release of calcium from intracellular stores, causing a sharp increase in fluorescence. An antagonist will prevent or reduce this fluorescence increase.

-

Screening Protocol:

-

Cells were plated in multi-well plates and loaded with a calcium-sensitive dye.

-

Test compounds from the chemical library were added to the wells.

-

After an incubation period, a fixed concentration of an hTAS2R31 agonist (saccharin or acesulfame K) was added to stimulate the cells.

-

Changes in fluorescence intensity were monitored in real-time using a fluorometric imaging plate reader (FLIPR).

-

Compounds that significantly reduced the agonist-induced calcium signal were identified as "hits."

-

In-Vitro Characterization of Antagonism

Methodology:

-

Cell Culture and Plating: The stable hTAS2R31/Gα16gust44 HEK293 cell line was cultured and plated into 96- or 384-well plates.

-

Calcium Assay: Cells were loaded with a calcium indicator dye (e.g., Fluo-4 AM) in a buffer solution.

-

Dose-Response Measurement:

-

To determine the mechanism of antagonism, agonist dose-response curves were generated in the absence and presence of fixed concentrations of this compound (e.g., 6 µM, 12 µM, and 25 µM).[1]

-

A range of agonist concentrations was added to the wells, and the peak fluorescence response was measured.

-

Data were normalized to the maximum response of the agonist alone.

-

The resulting data were fitted using a 4-parameter logistic equation to determine EC50 values and maximal response amplitudes.[1]

-

-

IC50 Determination: To determine the potency of this compound, a fixed, effective concentration (e.g., EC80) of the agonist was used to stimulate the cells in the presence of varying concentrations of this compound. The concentration of this compound that caused a 50% reduction in the agonist's effect was determined as the IC50.

Human Sensory Evaluation

Methodology:

-

Panelists: A cohort of trained sensory panelists was recruited for the study.

-

Test Paradigm: A 2-Alternative Forced-Choice (2-AFC) test was employed.[1]

-

Procedure:

-

Panelists were presented with two samples in a blinded and randomized order.

-

Sample A: A solution containing a set concentration of a bitter stimulus (e.g., 800 ppm acesulfame K).

-

Sample B: The same solution as Sample A, but with the addition of 30 ppm this compound.

-

Panelists were instructed to taste both samples and identify ("force" a choice) which one was more bitter.

-

In addition to the forced choice, panelists rated the perceived bitterness intensity of each sample on an anchored line scale (e.g., from 0=none to 100=extreme).[1]

-

-

Data Analysis: The number of panelists who correctly identified the sample without this compound as more bitter was tallied. Statistical significance was determined using binomial analysis. Intensity ratings were compared using appropriate statistical tests (e.g., t-test or ANOVA).

References

- 1. Modulation of bitter taste perception by a small molecule hTAS2R antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of bitter taste perception by a small molecule hTAS2R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. assaygenie.com [assaygenie.com]

- 6. medchemexpress.com [medchemexpress.com]

GIV3727: A Technical Whitepaper on the Discovery and Development of a Novel Bitter Taste Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the discovery and development of GIV3727, a small molecule antagonist of human bitter taste receptors (hTAS2Rs). This compound was identified through a large-scale high-throughput screening campaign and has been characterized as a potent inhibitor of several hTAS2Rs, most notably hTAS2R31, which is responsible for the bitter off-taste of synthetic sweeteners such as saccharin (B28170) and acesulfame (B1210027) K. This whitepaper details the discovery process, mechanism of action, and key experimental data, offering valuable insights for researchers in the fields of sensory science, pharmacology, and drug development.

Introduction

The perception of bitter taste is a crucial defense mechanism, alerting organisms to the potential presence of toxins. This sensation is mediated by a family of approximately 25 G protein-coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs)[1][2]. While essential for survival, the bitterness of certain foods, pharmaceuticals, and artificial sweeteners can negatively impact consumer acceptance and patient compliance[3]. The development of specific bitter taste antagonists, therefore, represents a significant opportunity in the food and pharmaceutical industries. This compound emerged as a first-in-class, commercially relevant small-molecule bitter taste inhibitor, specifically designed to block the bitter aftertaste associated with widely used artificial sweeteners[4][5].

Discovery of this compound

This compound was discovered by scientists at Givaudan Flavors Corp. through a comprehensive high-throughput screening (HTS) of over 170,000 molecules. The primary goal was to identify a compound that could block the activation of hTAS2R31, the receptor primarily responsible for the bitter taste of saccharin and acesulfame K[1][2][6].

High-Throughput Screening (HTS) Workflow

The HTS process utilized a cell-based assay employing a genetically engineered cell line that stably expressed the human TAS2R31 receptor. Activation of the receptor by a bitter agonist leads to an increase in intracellular calcium concentration, which was measured using a calcium-sensitive fluorescent dye in a Fluorometric Imaging Plate Reader (FLIPR) system.

Mechanism of Action

This compound functions as an antagonist of specific hTAS2Rs. Pharmacological studies have revealed that it acts as an orthosteric, insurmountable antagonist of hTAS2R31[6]. This suggests that this compound likely binds to the same site as the bitter agonists (orthosteric) but does so in a manner that is not easily overcome by increasing the concentration of the agonist (insurmountable).

Bitter Taste Signaling Pathway

The binding of a bitter agonist to an hTAS2R activates a G protein-coupled signaling cascade. The G protein gustducin (B1178931) is activated, leading to the stimulation of phospholipase C-β2 (PLCβ2). PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium ultimately leads to neurotransmitter release and the perception of bitterness. This compound blocks this pathway at the initial receptor activation step.

Quantitative Data

In Vitro Inhibition of hTAS2R31

The potency of this compound was determined by measuring its half-maximal inhibitory concentration (IC50) against the activation of hTAS2R31 by acesulfame K and saccharin.

| Agonist | IC50 of this compound (µM) |

| Acesulfame K | 6.4 ± 2.4 |

| Saccharin | 7.9 ± 6.1 |

| Table 1: In vitro inhibitory potency of this compound on hTAS2R31 activation. Data sourced from[7]. |

Selectivity Profile of this compound

This compound was tested against a panel of 18 of the 25 known hTAS2Rs to determine its selectivity. It was found to significantly inhibit a total of six bitter taste receptors.

| hTAS2R Target | Inhibition by this compound |

| hTAS2R4 | Yes |

| hTAS2R7 | Yes |

| hTAS2R20 | Yes |

| hTAS2R31 | Yes |

| hTAS2R40 | Yes |

| hTAS2R43 | Yes |

| Table 2: Selectivity profile of this compound against a panel of human bitter taste receptors. Data compiled from[7]. |

Experimental Protocols

In Vitro Calcium Mobilization Assay (FLIPR)

This protocol outlines the general steps for assessing the antagonist activity of this compound using a cell-based calcium mobilization assay.

-

Cell Culture: A stable cell line expressing the target hTAS2R (e.g., hTAS2R31) is cultured in a suitable medium and seeded into 96- or 384-well black-walled, clear-bottom microplates. Cells are grown to a near-confluent monolayer.

-

Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C. Probenecid may be included to prevent dye leakage.

-

Compound Addition and Measurement:

-

The microplate is placed into a FLIPR instrument.

-

For antagonist testing, a solution of this compound at various concentrations is added to the wells and pre-incubated for a short period.

-

A solution of the bitter agonist (e.g., acesulfame K or saccharin) at a concentration known to elicit a sub-maximal response (e.g., EC80) is then added.

-

Fluorescence intensity is measured kinetically, both before and after the addition of the agonist.

-

-

Data Analysis: The increase in fluorescence upon agonist addition is indicative of intracellular calcium mobilization. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Human Sensory Trials

Human taste tests were conducted to confirm the in vivo efficacy of this compound in reducing the bitterness of artificial sweeteners[4][7].

-

Panelists: A panel of trained human subjects is recruited.

-

Stimuli Preparation: Solutions of artificial sweeteners (e.g., 2 mM acesulfame K or 2.1 mM saccharin) are prepared with and without the addition of this compound (e.g., 30 ppm)[6].

-

Testing Procedure (2-Alternative Forced Choice - 2-AFC):

-

Panelists are presented with two samples in a randomized and blinded manner: one containing the sweetener alone and one containing the sweetener with this compound.

-

They are instructed to taste each sample and identify which one is more bitter.

-

Following the choice, panelists may be asked to rate the bitterness intensity of each sample on a labeled magnitude scale.

-

-

Data Analysis: The number of panelists correctly identifying the sweetener-only solution as more bitter is recorded. The bitterness intensity ratings are statistically analyzed to determine if the reduction in bitterness by this compound is significant.

Development and Future Directions

The discovery of this compound marked a significant advancement in the field of taste modulation. It demonstrated the feasibility of using HTS to identify specific bitter taste receptor antagonists with commercial potential. Building on this success, a subsequent, more potent bitter blocker, GIV3616, was developed[8][9][10]. GIV3616 is reported to be effective at lower concentrations and has improved solubility, expanding its potential applications in food, beverages, and pharmaceuticals[3][7][8].

The research into compounds like this compound and its successors opens up new avenues for improving the palatability of various products. Future research may focus on:

-

Developing antagonists with broader or more targeted selectivity for different hTAS2Rs.

-

Investigating the role of hTAS2Rs in non-gustatory tissues and the potential therapeutic applications of their antagonists.

-

Understanding the structural basis of this compound's interaction with hTAS2Rs to guide the design of next-generation bitter blockers.

Conclusion

This compound stands as a pioneering example of a rationally discovered bitter taste modulator. The in-depth understanding of its discovery, mechanism of action, and in vitro and in vivo activity provides a solid foundation for the continued development of novel taste-modifying compounds. The methodologies and data presented in this whitepaper serve as a valuable resource for scientists and researchers working to enhance the sensory experience of foods and the efficacy of oral therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Growing Complexity of Human Bitter Taste Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 4. jov.arvojournals.org [jov.arvojournals.org]

- 5. Artificial Sweeteners - Aspartame, Acesulfame K, Saccharin, Sucralose - Eurofins Scientific [eurofins.in]

- 6. academic.oup.com [academic.oup.com]

- 7. Modulation of bitter taste perception by a small molecule hTAS2R antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Two-alternative forced choice - Wikipedia [en.wikipedia.org]

- 10. A new two-alternative forced choice method for the unbiased characterization of perceptual bias and discriminability - PubMed [pubmed.ncbi.nlm.nih.gov]

GIV3727: A Technical Guide to its Target Receptors and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target receptors for the bitter taste antagonist, GIV3727. The document details the quantitative data on its inhibitory activity, the experimental protocols used for its characterization, and the underlying signaling pathways.

Core Target Receptors and Inhibitory Activity

This compound is a small molecule antagonist of human bitter taste receptors (hTAS2Rs), a family of G protein-coupled receptors (GPCRs).[1][2][3] Extensive research has identified its primary and secondary targets, establishing it as a selective inhibitor of a subset of these receptors.

Pharmacological analyses have revealed that this compound acts as an orthosteric, insurmountable antagonist.[1][2] The primary target of this compound is hTAS2R31 , where it effectively inhibits the activation induced by the artificial sweeteners saccharin (B28170) and acesulfame (B1210027) K.[1][2][3][4][5] In addition to its potent activity on hTAS2R31, this compound has been shown to inhibit five other human bitter taste receptors: hTAS2R4, hTAS2R7, hTAS2R40, hTAS2R43, and hTAS2R49 .[2][6]

Quantitative Data on this compound Inhibitory Potency

The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound against its target receptors.

| Target Receptor | Agonist | IC50 of this compound (μM) | Reference |

| hTAS2R31 | Acesulfame K | 6.4 ± 2.4 | [2] |

| hTAS2R31 | Saccharin | 7.9 ± 6.1 | [2] |

| hTAS2R43 | Not Specified | Dose-dependent inhibition observed | [2] |

| hTAS2R4 | Not Specified | Inhibition observed | [2][6] |

| hTAS2R7 | Not Specified | Inhibition observed | [2][6] |

| hTAS2R40 | Not Specified | Dose-dependent inhibition observed | [2] |

| hTAS2R49 | Not Specified | Inhibition observed | [6] |

Note: Specific IC50 values for hTAS2R4, hTAS2R7, hTAS2R40, hTAS2R43, and hTAS2R49 are not publicly available in the reviewed literature. However, the key study by Slack et al. (2010) demonstrated that four of the six inhibited receptors exhibited dose-dependent inhibition by this compound.[2]

Signaling Pathway of hTAS2R Receptors

Human bitter taste receptors are coupled to heterotrimeric G proteins, primarily involving the Gα subunit gustducin (Gα-gustducin). Upon agonist binding to an hTAS2R, the G protein is activated, leading to the dissociation of the Gα-gustducin subunit from the Gβγ complex. The liberated Gβγ subunits then activate phospholipase C beta-2 (PLCβ2) . PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in intracellular Ca2+ concentration ultimately leads to neurotransmitter release and the perception of bitterness.

References

- 1. Modulation of bitter taste perception by a small molecule hTAS2R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of bitter taste perception by a small molecule hTAS2R antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound |CAS:957136-80-0 Probechem Biochemicals [probechem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

GIV3727: A Novel Antagonist of Human Bitter Taste Receptors

An In-depth Technical Guide to GIV3727

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a small molecule identified as a potent antagonist of several human taste 2 receptors (hTAS2Rs). This document is intended for researchers, scientists, and professionals in the fields of drug development, flavor science, and sensory research.

Chemical Identity and Properties

This compound, with the chemical name 4-(2,2,3-trimethylcyclopentyl)butanoic acid, is a novel compound recognized for its ability to modulate bitter taste perception.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-(2,2,3-trimethylcyclopentyl)butanoic acid | [2] |

| Synonyms | GIV-3727 | [3] |

| CAS Number | 957136-80-0 | [3][4] |

| Molecular Formula | C₁₂H₂₂O₂ | [4][5] |

| Molecular Weight | 198.30 g/mol | [4][5] |

| SMILES | OC(CCCC1CCC(C1(C)C)C)=O | [4] |

| InChI Key | LYFXCRCUENNESS-UHFFFAOYSA-N | [5] |

| Appearance | Colorless to light yellow liquid/Solid | [3][4] |

| Purity | ≥98% | [5] |

| Solubility | DMF: 30 mg/mlDMSO: 25 mg/mlEthanol: 20 mg/mlPBS (pH 7.2): 0.25 mg/ml | [5] |

Biological Activity and Mechanism of Action

This compound is the first-in-class specific bitter taste receptor antagonist.[1] It was discovered through high-throughput screening for its ability to inhibit the activation of hTAS2R31 by common artificial sweeteners, saccharin (B28170) and acesulfame (B1210027) K.[1][6][7]

Mechanism of Action: Pharmacological studies have revealed that this compound acts as an orthosteric, insurmountable antagonist .[1][6][7] This suggests that it likely binds to the same site as the agonists (orthosteric) but does so in a manner that is not easily overcome by increasing agonist concentration (insurmountable).[1][6] Evidence for this includes the rightward shift of agonist dose-response curves in the presence of this compound, coupled with a reduction in the maximal response.[6] The antagonism is reversible, as the receptor's function is fully restored after the washout of this compound.[1]

Receptor Specificity: While initially identified as an inhibitor of hTAS2R31, this compound has been shown to inhibit a subset of other human bitter taste receptors. It significantly inhibits a total of six hTAS2Rs: hTAS2R4, hTAS2R7, hTAS2R31, hTAS2R40, hTAS2R43, and hTAS2R49.[1][2][8] The inhibition of hTAS2R43 is noteworthy due to its high sequence identity (88%) with hTAS2R31 and its shared activation by saccharin and acesulfame K.[1] The ability of this compound to inhibit multiple, less homologous receptors suggests that despite low overall sequence homology, a conserved three-dimensional binding pocket may exist among these hTAS2Rs.[1]

In Vivo Activity: Human sensory trials have confirmed the efficacy of this compound in vivo. It has been shown to significantly reduce the bitterness associated with sulfonamide sweeteners like acesulfame K and saccharin, without affecting the perception of sweetness.[1][7][9][10] This makes this compound a promising candidate for improving the palatability of foods, beverages, and pharmaceuticals containing bitter components.[7][9]

Quantitative Data

The inhibitory potency of this compound against hTAS2R31 has been quantified using in vitro cell-based assays.

| Target Receptor | Agonist | IC₅₀ of this compound (μM) | Source |

| hTAS2R31 | Acesulfame K | 6.4 ± 2.4 | [1] |

| hTAS2R31 | Saccharin | 7.9 ± 6.1 | [1] |

Signaling Pathway

Human bitter taste receptors (hTAS2Rs) are G protein-coupled receptors (GPCRs). Upon activation by a bitter agonist, the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G protein. The Gα subunit, gustducin, and the Gβγ subunits dissociate and activate downstream effectors, ultimately resulting in an increase in intracellular calcium concentration ([Ca²⁺]i) and neurotransmitter release, which is perceived as a bitter taste. This compound acts by blocking the initial step of agonist binding to the receptor.

Caption: this compound signaling pathway.

Experimental Protocols

The discovery and characterization of this compound involved several key experimental methodologies.

5.1 High-Throughput Screening (HTS)

A high-throughput screening campaign was employed to identify inhibitors of hTAS2R31.[1][11] This typically involves the use of a cell line stably expressing the target receptor and a reporter system that generates a measurable signal upon receptor activation.

Caption: High-throughput screening workflow.

Methodology:

-

Cell Line: A stable cell line, such as HEK293T, is engineered to express the human bitter taste receptor hTAS2R31 along with a chimeric G-protein to couple the receptor to the calcium signaling pathway.[1]

-

Assay Principle: The assay measures changes in intracellular calcium concentration ([Ca²⁺]i) using a calcium-sensitive fluorescent dye. Receptor activation by an agonist leads to an increase in [Ca²⁺]i, resulting in an increased fluorescence signal.

-

Screening: A large library of chemical compounds is screened. Each compound is pre-incubated with the cells before the addition of a known hTAS2R31 agonist (e.g., saccharin or acesulfame K).

-

Hit Identification: Compounds that cause a significant reduction in the agonist-induced fluorescence signal are identified as potential inhibitors. This compound was identified as a robust inhibitor through this process.[1]

5.2 Calcium Imaging using FLIPR

The potency and mechanism of action of this compound were further characterized using a Fluorometric Imaging Plate Reader (FLIPR).[1]

Methodology:

-

Cell Plating: hTAS2R-expressing cells are plated into 96- or 384-well microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the wells, followed by a fixed concentration of the agonist.

-

Data Acquisition: The FLIPR instrument monitors the fluorescence intensity in real-time, allowing for the generation of dose-response curves.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves to determine the potency of the antagonist. Dose-response curves for agonists in the presence of fixed concentrations of this compound are used to elucidate the mechanism of antagonism (competitive vs. non-competitive, insurmountable).[1][6]

5.3 Site-Directed Mutagenesis

To identify key amino acid residues involved in the interaction between this compound and the receptors, site-directed mutagenesis studies were performed.[1]

Methodology:

-

Homology Modeling: A homology model of the receptor (e.g., hTAS2R31/43) is built based on the crystal structure of a related GPCR.[1]

-

Residue Identification: The model is used to predict potential interaction sites for this compound within the receptor's binding pocket.

-

Mutagenesis: Specific amino acid residues are mutated to other residues (e.g., Lysine at position 265 in helix 7).[1]

-

Functional Assay: The mutant receptors are expressed in cells, and their sensitivity to this compound is tested using calcium imaging assays as described above.

-

Analysis: A change in the inhibitory activity of this compound on the mutant receptor compared to the wild-type receptor indicates the importance of the mutated residue for antagonist binding or activity.[1]

5.4 Human Sensory Trials

The in-vivo efficacy of this compound was evaluated through structured human taste trials.[1]

Methodology:

-

Paradigm: A 2-alternative forced choice (2-AFC) paradigm is often used.[1]

-

Procedure: Participants are presented with two samples, one containing an artificial sweetener and the other containing the sweetener plus this compound. They are asked to identify which sample is more bitter.

-

Intensity Ratings: In addition to the 2-AFC task, participants may be asked to rate the perceived bitterness intensity of the samples on a labeled magnitude scale.

-

Blinding: The study is typically conducted under double-blind and randomized conditions to minimize bias.

-

Results: A significant preference for the sample containing this compound as being less bitter demonstrates the compound's ability to block bitter taste in humans.[1][9][10]

Conclusion

This compound is a well-characterized small molecule antagonist of a subset of human bitter taste receptors. Its defined chemical structure, mechanism of action, and proven in-vivo efficacy make it a valuable tool for both fundamental research into the mechanisms of taste perception and for commercial applications in the food, beverage, and pharmaceutical industries. Further research may focus on leveraging the understanding of this compound's interaction with its target receptors to design even more potent and selective taste modulators.

References

- 1. Modulation of bitter taste perception by a small molecule hTAS2R antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. probechem.com [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of bitter taste perception by a small molecule hTAS2R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eurekalert.org [eurekalert.org]

- 10. sciencedaily.com [sciencedaily.com]

- 11. Edible Synthetic Blocks Bitter Taste - AIP.ORG [aip.org]

GIV3727 and hTAS2R Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule GIV3727 and its antagonistic activity against human bitter taste receptors of the hTAS2R family. The document details the quantitative inhibition profile of this compound, outlines the experimental methodologies used for its characterization, and illustrates the key signaling pathways and experimental workflows.

Introduction to this compound and hTAS2R Antagonism

Human bitter taste perception is a critical defense mechanism against the ingestion of potentially toxic substances. This sense is mediated by a family of approximately 25 G protein-coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs or hTAS2Rs in humans)[1]. While essential for survival, the bitterness of certain compounds can be a significant hurdle in the food, beverage, and pharmaceutical industries. For instance, many beneficial nutraceuticals and active pharmaceutical ingredients (APIs) possess a strong bitter taste, leading to poor patient compliance and consumer acceptance[2].

This compound is a novel small molecule identified through high-throughput screening as a potent antagonist of specific hTAS2Rs[1][2]. It has been shown to effectively reduce the bitterness of certain artificial sweeteners, such as saccharin (B28170) and acesulfame (B1210027) K, both in vitro and in human sensory trials[1][2][3]. Pharmacological studies have characterized this compound as an orthosteric, insurmountable antagonist of hTAS2R31[1][2][4]. Its ability to inhibit multiple hTAS2Rs makes it a valuable tool for studying the role of these receptors in both gustatory and non-gustatory systems and a promising candidate for taste masking applications[1].

Quantitative Antagonistic Profile of this compound

This compound exhibits a distinct inhibitory profile against a subset of the 25 known hTAS2Rs. The following tables summarize the quantitative data on the antagonism of this compound against various hTAS2Rs as determined by in vitro functional assays.

Table 1: Inhibition of Multiple hTAS2Rs by 25 µM this compound [1][5]

| hTAS2R Subtype | Agonist and Concentration | % Activation in Presence of this compound (Mean ± SEM) | p-value |

| hTAS2R1 | 30 µM trans-isohumulone | 114.3 ± 6.2 | 0.2268 |

| hTAS2R3 | 3 mM chloroquine | 76.7 ± 21.5 | 0.2762 |

| hTAS2R4 | 10 mM colchicine | 45.8 ± 17.4 | 0.0067 |

| hTAS2R5 | 300 µM phenanthroline | 100.2 ± 56.9 | 0.9954 |

| hTAS2R7 | 10 mM cromolyn | 47.8 ± 17.0 | <0.05 |

| hTAS2R16 | 10 mM salicin | 101.1 ± 13.5 | 0.8977 |

| hTAS2R20 | 100 µM cromolyn | 62.9 ± 31.8 | 0.034 |

| hTAS2R31 | 3 µM aristolochic acid | 61.9 ± 9.3 | 0.0013 |

| hTAS2R38 | 10 µM PTC | 104.0 ± 14.6 | 0.5599 |

| hTAS2R39 | 100 µM EGCG | 93.7 ± 12.8 | 0.6043 |

| hTAS2R40 | 0.3 µM cohumulone | 3.2 ± 6.5 | 9.1x10⁻⁶ |

| hTAS2R43 | 0.3 µM aristolochic acid | 2.5 ± 4.9 | 1.4x10⁻⁷ |

Data presented as mean ± s.e.m. of at least three separate experiments performed in quadruplicate. Significant inhibition is highlighted in bold.

Table 2: Effect of this compound on hTAS2R31 Agonist Dose-Response [2]

| Agonist | This compound Concentration | EC₅₀ Shift (fold increase) | Maximal Signal Reduction (%) |

| Acesulfame K | 25 µM | ~10 | ~70 |

| Sodium Saccharin | 25 µM | ~3 | ~35 |

| Aristolochic Acid | 25 µM | ~5 | ~50 |

Experimental Protocols

The characterization of this compound's antagonistic activity relies on robust in vitro assays. The following sections detail the methodologies for the key experiments cited.

Cell Culture and Transient Transfection

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing a chimeric G protein (Gα16-gustducin 44) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: For transient expression of hTAS2R constructs, cells are seeded in 96-well plates. After 24 hours, cells are transfected with plasmid DNA encoding the specific hTAS2R subtype using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. Assays are typically performed 24-48 hours post-transfection.

Calcium Imaging Assay using FLIPR

The functional activity of hTAS2Rs is assessed by measuring changes in intracellular calcium ([Ca²⁺]i) upon agonist stimulation, a hallmark of their G protein-coupled signaling cascade.

-

Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1-2 hours at 37°C. The acetoxymethyl (AM) ester form of the dye allows it to permeate the cell membrane.

-

Cell Washing: After incubation, the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.

-

Assay Procedure:

-

The 96-well plate containing the dye-loaded cells is placed into a Fluorometric Imaging Plate Reader (FLIPR).

-

A baseline fluorescence reading is taken.

-

A solution containing the hTAS2R agonist, with or without the antagonist this compound, is added to the wells.

-

Changes in fluorescence, corresponding to changes in intracellular calcium, are monitored in real-time.

-

-

Data Analysis: The fluorescence intensity data is typically normalized to the baseline and expressed as a percentage of the maximal response to the agonist alone. Dose-response curves are generated using a 4-parameter logistic fit equation to determine EC₅₀ values.

Signaling Pathways and Experimental Visualizations

hTAS2R Signaling Pathway

Bitter taste receptors are GPCRs that, upon activation by a bitter agonist, initiate a signaling cascade leading to neurotransmitter release in taste cells. The canonical pathway involves the activation of a G protein, leading to the production of inositol (B14025) triphosphate (IP₃) and a subsequent increase in intracellular calcium.

Caption: Canonical hTAS2R signaling pathway and the antagonistic action of this compound.

Experimental Workflow for this compound Characterization

The process of identifying and characterizing a bitter taste receptor antagonist like this compound involves a multi-step workflow, from initial screening to detailed pharmacological analysis.

Caption: Experimental workflow for the discovery and characterization of this compound.

Molecular Determinants of this compound Antagonism

Site-directed mutagenesis studies have provided insights into the molecular basis of this compound's interaction with hTAS2Rs. Research has indicated that specific residues within the transmembrane helices of the receptors are crucial for antagonist activity. For instance, in hTAS2R43 and hTAS2R31, two residues in helix seven have been identified as important for the inhibitory action of this compound[1]. These findings are critical for the rational design of more potent and selective bitter taste antagonists.

Conclusion and Future Directions

This compound represents a significant advancement in the field of taste modulation. Its ability to antagonize multiple hTAS2Rs provides a powerful tool for both academic research and industrial applications. Future research may focus on elucidating the precise binding mode of this compound through structural biology approaches, which could pave the way for the development of next-generation taste modulators with improved properties. Furthermore, exploring the role of the hTAS2Rs targeted by this compound in non-gustatory tissues, such as the respiratory and gastrointestinal tracts, could reveal novel therapeutic opportunities[1].

References

- 1. Modulation of bitter taste perception by a small molecule hTAS2R antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciencedaily.com [sciencedaily.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

GIV3727: A Technical Guide to its Role in Bitter Taste Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GIV3727, scientifically known as 4-(2,2,3-trimethylcyclopentyl)butanoic acid, is a small molecule that has been identified as a potent antagonist of specific human bitter taste receptors (hTAS2Rs).[1][2][3][4][5][6][7][8][9] Primarily, it targets hTAS2R31 and hTAS2R43, which are responsible for the bitter off-taste associated with certain artificial sweeteners like saccharin (B28170) and acesulfame (B1210027) K.[1][3][4][9] While initially investigated for its potential to modulate overall taste, extensive research has demonstrated that this compound's primary role is in the selective inhibition of bitter taste perception, with no significant impact on sweet taste.[1][5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as an orthosteric, insurmountable antagonist of several hTAS2R receptors.[1][3][9] This means it likely binds to the same site as the bitter agonists (orthosteric) but does so in a way that is not easily overcome by increasing the concentration of the agonist (insurmountable).[1][3] The binding of this compound to these G protein-coupled receptors (GPCRs) blocks the downstream signaling cascade that would typically lead to the perception of bitterness. While the primary mechanism is competitive binding, some evidence suggests it might also disrupt G-protein coupling.[1][10]

Molecular modeling and site-directed mutagenesis studies have identified key residues in helix seven of hTAS2R31 and hTAS2R43 that are crucial for the antagonist activity of this compound.[1][3] The carboxylic acid moiety of this compound is essential for its antagonist activity.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and potency of this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound on hTAS2R31

| Agonist | IC50 of this compound (μM) | Cell Line |

| Acesulfame K | 6.4 ± 2.4 | hTAS2R31 expressing cells |

| Saccharin | 7.9 ± 6.1 | hTAS2R31 expressing cells |

| Data from cell-based calcium imaging assays.[1] |

Table 2: Spectrum of hTAS2R Inhibition by this compound

| hTAS2R Subtype | Inhibition by this compound |

| hTAS2R4 | Yes |

| hTAS2R7 | Yes |

| hTAS2R20 | Yes |

| hTAS2R31 | Yes |

| hTAS2R40 | Yes |

| hTAS2R43 | Yes |

| This compound was shown to significantly inhibit a total of six bitter taste receptors among those tested.[1] |

Table 3: Human Sensory Panel Data - Effect of this compound on Taste Perception

| Tastant | This compound Concentration | Effect on Bitterness | Effect on Sweetness |

| Acesulfame K | 36 ppm | Significantly reduced | No significant effect |

| Saccharin | 36 ppm | Significantly reduced | Not explicitly stated, but implied no effect |

| Sucrose (7%) | 36 ppm | Not applicable | No significant effect (p = 0.856) |

| Data from 2-Alternative Forced Choice (2-AFC) human sensory trials.[1] |

Experimental Protocols

High-Throughput Screening (HTS) for hTAS2R Antagonists

This protocol outlines the cell-based calcium imaging assay used for the initial discovery of this compound.

Objective: To identify small molecule antagonists of hTAS2R31.

Methodology:

-

Cell Line: A stable cell line expressing hTAS2R31 and a chimeric G-protein (Gα16gust44) is used.[1] This G-protein couples to the taste receptor and activates an endogenous calcium mobilization pathway upon receptor activation.[11]

-

Assay Principle: Changes in intracellular calcium concentration are measured using a calcium-sensitive fluorescent dye. Receptor activation by an agonist leads to an increase in fluorescence. An antagonist will inhibit this fluorescence increase.

-

Procedure: a. Plate the hTAS2R31-expressing cells in a multi-well format. b. Load the cells with a calcium-sensitive fluorescent dye. c. Add the test compounds (from a library of over 17,000 molecules) to the wells.[8] d. After an incubation period, add a known hTAS2R31 agonist (e.g., saccharin or acesulfame K) at a concentration that elicits a robust response (e.g., EC90). e. Measure the fluorescence signal using a fluorescence plate reader (e.g., FLIPR). f. Compounds that cause a significant reduction in the agonist-induced fluorescence are identified as potential antagonists.

-

Hit Confirmation and Potency Assessment: a. Confirmed hits are re-tested at various concentrations to determine their half-maximal inhibitory concentration (IC50). b. Dose-response curves are generated for the agonist in the presence of fixed concentrations of the antagonist to further characterize the nature of the antagonism.

Human Sensory Trials (2-Alternative Forced Choice - 2-AFC)

This protocol describes the methodology for assessing the in vivo efficacy of this compound in human subjects.

Objective: To determine if this compound can reduce the perceived bitterness of artificial sweeteners in humans.

Methodology:

-

Panelists: A panel of trained human subjects is recruited.

-

Stimuli:

-

Control Solution: Artificial sweetener (e.g., acesulfame K) dissolved in water.

-

Test Solution: Artificial sweetener and this compound dissolved in water.

-

-

Procedure (2-AFC): a. Panelists are presented with the control and test solutions in a randomized and counterbalanced order. b. They are instructed to taste each solution and identify which one is more bitter. c. Statistical analysis (e.g., beta-binomial analysis) is used to determine if the test solution is selected as less bitter at a rate significantly above chance.

-

Taste Intensity Ratings: a. Following the 2-AFC task, panelists are asked to rate the intensity of bitterness and sweetness of each solution on a labeled magnitude scale. b. This provides quantitative data on the degree of bitterness reduction and any potential effects on sweetness.

Visualizations

Signaling Pathway of Bitter Taste and Inhibition by this compound

Caption: this compound antagonizes bitter taste by blocking agonist binding to hTAS2R receptors.

Experimental Workflow for this compound Discovery and Validation

Caption: Workflow for the discovery and validation of this compound as a bitter taste modulator.

Conclusion

This compound is a well-characterized and specific antagonist of a subset of human bitter taste receptors. Its ability to effectively reduce the bitterness of certain artificial sweeteners without impacting sweet taste makes it a valuable tool in the food and beverage industry for improving the palatability of products.[1][5] For researchers, this compound serves as an important chemical probe to investigate the role of bitter taste receptors in both gustatory and non-gustatory tissues, such as the respiratory and gastrointestinal tracts, where these receptors are also expressed.[1][6] The methodologies employed in its discovery and characterization, from high-throughput cellular assays to human sensory panels, represent a successful application of drug discovery techniques to the field of taste modulation.

References

- 1. Modulation of bitter taste perception by a small molecule hTAS2R antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Artificial sweeteners, without the aftertaste: Scientists find bitter-blocking ingredient | EurekAlert! [eurekalert.org]

- 7. Taste receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 8. aip.org [aip.org]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. researchgate.net [researchgate.net]

- 11. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

GIV3727's Insurmountable Antagonism of Bitter Taste Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GIV3727 is a small molecule identified as a potent antagonist of human bitter taste receptors (hTAS2Rs), most notably hTAS2R31. Pharmacological analyses have characterized this compound as an orthosteric, insurmountable antagonist.[1][2] This technical guide provides an in-depth analysis of the core principles underlying this compound's insurmountable antagonism, including available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of sensory science, pharmacology, and drug development.

Introduction to this compound and Insurmountable Antagonism

Human bitter taste perception is a critical defense mechanism, mediated by a family of approximately 25 G protein-coupled receptors (GPCRs) known as hTAS2Rs. The discovery of hTAS2R antagonists like this compound has significant implications for the food, beverage, and pharmaceutical industries by offering a means to block undesirable bitter tastes.[1][2] this compound was discovered through high-throughput screening as an inhibitor of hTAS2R31 activation by the artificial sweeteners saccharin (B28170) and acesulfame (B1210027) K.[1][2]

Insurmountable antagonism is a pharmacological phenomenon where, in the presence of the antagonist, an agonist is unable to elicit its maximal response, regardless of its concentration.[3] This is in contrast to surmountable antagonism, where increasing the agonist concentration can overcome the inhibitory effects of the antagonist. The insurmountable nature of this compound's antagonism is characterized by two key observations in agonist dose-response curves: a rightward shift in the EC50 value and a depression of the maximal signal amplitude.[1]

Mechanism of Action

Pharmacological studies suggest that this compound acts as an orthosteric antagonist, meaning it likely binds to the same site on the hTAS2R31 receptor as the agonists it inhibits.[1][4] The observation that increasing concentrations of this compound cause a rightward shift in the dose-response curves of hTAS2R31 agonists supports this hypothesis. However, the concurrent decrease in the maximal response is a hallmark of insurmountability.[1] This suggests that this compound may bind to the orthosteric site in a manner that is not easily displaced by the agonist, potentially through a slow dissociation rate or by inducing a conformational change in the receptor that prevents full activation. While the precise molecular interactions are still under investigation, site-directed mutagenesis studies have identified key residues in helix seven of hTAS2R31 and the closely related hTAS2R43 as being important for this compound's antagonist activity.[1][2]

Quantitative Data

The following tables summarize the quantitative data available on the effects of this compound on hTAS2R31 and other bitter taste receptors.

Table 1: Effect of 25 µM this compound on Agonist Potency and Efficacy at hTAS2R31 [1]

| Agonist | Fold Increase in EC50 | % Decrease in Signal Amplitude |

| Acesulfame K | 3- to 10-fold | 35-70% |

| Sodium Saccharin | 3- to 10-fold | 35-70% |

| Aristolochic Acid | 3- to 10-fold | 35-70% |

Table 2: Profile of hTAS2Rs Inhibited by this compound [1][2]

| hTAS2R Subtype | Inhibition by this compound |

| hTAS2R31 | Yes |

| hTAS2R43 | Yes |

| hTAS2R4 | Yes |

| hTAS2R7 | Yes |

| hTAS2R40 | Yes |

| hTAS2R20 | Yes |

Experimental Protocols

The primary experimental method used to characterize the insurmountable antagonism of this compound is a cell-based calcium imaging assay using a Fluorometric Imaging Plate Reader (FLIPR).

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used for their robust growth and high transfection efficiency.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For the assay, HEK-293 cells are transiently or stably transfected with the specific human bitter taste receptor (e.g., hTAS2R31) and a promiscuous G-protein (e.g., Gα16/gustducin chimera) to couple the receptor activation to the calcium signaling pathway.

Calcium Imaging Assay (FLIPR)

-

Cell Plating: Transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to confluence.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for approximately 1 hour at 37°C. This allows the dye to enter the cells.

-

Compound Preparation: Agonist and antagonist (this compound) solutions are prepared in the same physiological buffer at various concentrations.

-

FLIPR Measurement:

-

The microplate containing the dye-loaded cells is placed into the FLIPR instrument.

-

A baseline fluorescence reading is taken.

-

The antagonist (this compound) or buffer (for control) is added to the wells, and the plate is incubated for a predetermined period.

-